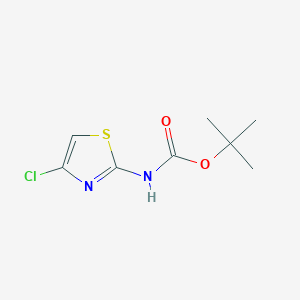

Tert-butyl 4-chlorothiazol-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRSEOPYCBAJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168129 | |

| Record name | Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-09-6 | |

| Record name | Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (4-chlorothiazol-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Components

- Thiazole Precursor : 4-chlorothiazol-2-amine is commonly used.

- Tert-butyl Chloroformate : Acts as the carbamating agent.

- Base : Triethylamine or similar bases are used to deprotonate the amine intermediate.

- Solvent : Dichloromethane or tetrahydrofuran are typical choices.

Synthesis Steps

- Reaction Setup : Combine the thiazole precursor and tert-butyl chloroformate in an appropriate solvent under anhydrous conditions.

- Base Addition : Add a base such as triethylamine to facilitate the carbamate formation.

- Reaction Conditions : Conduct the reaction at controlled temperatures (0–25°C).

- Purification : Use column chromatography or recrystallization to purify the product.

Spectroscopic Characterization

To confirm the structure and purity of this compound, several spectroscopic techniques are recommended:

- NMR Spectroscopy : ¹H, ¹³C, and 2D experiments like COSY/HSQC to confirm connectivity of the thiazole and carbamate groups.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns.

- IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and thiazole ring vibrations.

- X-ray Crystallography : For absolute structural confirmation if crystals are obtainable.

Research Applications

This compound serves as a versatile intermediate in:

- Medicinal Chemistry : Synthesis of pharmaceuticals, particularly in the development of kinase inhibitors or anticancer agents.

- Chemical Biology : Probing enzyme active sites through its electrophilic thiazole core.

- Materials Science : Development of heterocyclic polymers or ligands for catalysis.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1373223-09-6 |

| Molecular Formula | C8H11ClN2O2S |

| Molecular Weight | 234.7 g/mol |

| IUPAC Name | tert-butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chlorothiazol-2-ylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted thiazole derivatives.

Hydrolysis: The major product is (4-Chloro-thiazol-2-yl)-carbamic acid.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Tert-butyl 4-chlorothiazol-2-ylcarbamate has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of the tert-butyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes, thus increasing its efficacy against various pathogens .

Potential as a Drug Candidate

The compound's structural features make it a candidate for further modification to enhance biological activity. Research indicates that derivatives of thiazole compounds can act as inhibitors of specific enzymes or receptors involved in disease processes, such as cancer and inflammation. The chlorothiazole moiety is particularly noteworthy for its ability to interact with biological targets, making it a promising scaffold in drug design .

Agricultural Applications

Pesticide Development

this compound has potential applications in agrochemicals, particularly as an active ingredient in pesticides. Its thiazole structure is known for conferring herbicidal properties, which can be utilized to develop effective herbicides that target specific weed species while minimizing harm to crops .

Fungicidal Properties

The compound has also been studied for its fungicidal activity against various plant pathogens. The introduction of the chlorothiazole group enhances the compound's ability to disrupt fungal cell membranes, providing a mechanism for controlling fungal diseases in crops .

Material Science

Polymer Additives

In material science, this compound can be used as an additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers. Research indicates that incorporating thiazole derivatives into polymer matrices can improve resistance to environmental degradation and prolong material lifespan .

Synthesis of Novel Materials

The compound can serve as a building block for synthesizing novel materials with tailored properties. Its reactivity allows for various functionalization strategies, enabling the development of materials with specific characteristics suitable for applications in electronics and coatings .

Case Studies and Research Findings

| Study | Findings | Application Area |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated significant antibacterial effects against E. coli and S. aureus strains | Medicinal Chemistry |

| Pesticide Efficacy Testing | Showed effective control over common agricultural weeds with minimal phytotoxicity | Agriculture |

| Polymer Modification Research | Enhanced thermal stability and mechanical properties in polymer composites | Material Science |

Mechanism of Action

The mechanism of action of Tert-butyl 4-chlorothiazol-2-ylcarbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s key distinguishing feature is its thiazole ring (a five-membered heterocycle containing sulfur and nitrogen), which contrasts with analogs bearing phenethyl or pyrrolidine groups. Below is a comparative analysis with two structurally related carbamates:

Table 1: Structural and Physical Property Comparison

Key Observations:

Molecular Complexity :

- The target compound has the lowest molecular weight (262.71 g/mol) due to its compact thiazole core.

- The pyrrolidine derivative (307.40 g/mol) is bulkier, reflecting its saturated ring and methoxyphenyl substituent .

Functional Groups :

- The thiazole ring in the target compound introduces conjugated π-electron systems , enhancing reactivity in nucleophilic or electrophilic substitutions.

- The formyl group (-CHO) at the 5-position of the thiazole enables participation in condensation reactions (e.g., Schiff base formation), unlike the phenethyl or methoxyphenyl groups in analogs .

Stability and Storage :

Hazard Profiles

All three compounds are classified as non-hazardous under standard handling conditions . However, the target compound’s stringent storage requirements imply a need for greater precaution to prevent decomposition.

Biological Activity

Tert-butyl 4-chlorothiazol-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from 2-amino-4-chlorothiazole. The compound can be synthesized efficiently through acylation reactions using various acylating agents. The reaction conditions often include the use of base catalysts and solvents like THF or dichloromethane, which facilitate the formation of the desired carbamate derivative.

Antiviral Properties

Research indicates that compounds containing the thiazole moiety exhibit broad-spectrum antiviral activity. For instance, derivatives of thiazolides, which include structures similar to this compound, have shown efficacy against viruses such as hepatitis B, hepatitis C, and influenza A. Notably, nitazoxanide, a thiazolide, has demonstrated an IC50 value of approximately 3.3 μM against H1N1 influenza virus, highlighting the potential of thiazole derivatives in antiviral therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities. For example, studies on structurally related compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could exhibit similar properties .

Structure-Activity Relationship (SAR)

The SAR of thiazole derivatives indicates that the presence of electron-withdrawing groups, such as chlorine at the 4-position, enhances biological activity while also improving pharmacokinetic properties. The stability and reactivity of the thiazole ring system are crucial for its interaction with biological targets .

| Property | Effect |

|---|---|

| Chlorine Substitution | Enhances antimicrobial activity |

| Thiazole Ring | Essential for antiviral and antibacterial effects |

| Carbamate Group | Improves solubility and bioavailability |

Case Studies

- Antiviral Activity Against Influenza A : In a study focusing on nitazoxanide analogs, it was found that structural modifications at the thiazole ring significantly affected antiviral potency. Compounds similar to this compound were shown to retain efficacy against H1N1 strains .

- Antibacterial Screening : A series of thiazole derivatives were evaluated for their antibacterial properties against common pathogens. Compounds with similar structural motifs demonstrated promising results, indicating that this compound may also possess significant antibacterial activity .

- Mechanistic Studies : Research into the mechanisms of action for thiazole derivatives has revealed that they may inhibit viral replication by targeting specific enzymes involved in viral life cycles. This suggests a potential therapeutic role for this compound in treating viral infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4-chlorothiazol-2-ylcarbamate, and how can experimental design optimize yield and purity?

- Methodological Answer : Synthesis typically involves carbamate protection of the thiazole amine group using tert-butyl chloroformate under basic conditions. Design of Experiments (DoE) principles, such as factorial design, can systematically optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a 2^3 factorial design evaluates the impact of temperature (25–60°C), base concentration (1–3 eq.), and reaction time (2–12 hrs) on yield . Statistical software (e.g., JMP, Minitab) analyzes interactions between variables to identify optimal conditions.

Q. How can researchers determine the stability of This compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation testing (e.g., 40°C/75% relative humidity for 6 months) monitored via HPLC-UV. Thermal gravimetric analysis (TGA) assesses decomposition temperatures, while FT-IR and NMR track structural changes. Evidence suggests the compound is stable under inert atmospheres at –20°C but may hydrolyze in humid environments .

Q. What safety protocols are critical for handling This compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis/purification, wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal as halogenated waste. Safety showers/eyewash stations must be accessible .

Advanced Research Questions

Q. How can reaction mechanisms involving This compound be elucidated, particularly in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ^13C or ^15N) track intermediate formation. Computational tools (Gaussian, ORCA) model transition states and activation energies. For example, DFT calculations predict regioselectivity in Suzuki-Miyaura couplings using this carbamate as a directing group .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for This compound derivatives?

- Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC). Compare results across solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Reproduce experiments under standardized conditions and apply multivariate analysis to identify outliers .

Q. How can This compound be utilized in catalytic systems (e.g., asymmetric catalysis or organocatalysis)?

- Methodological Answer : Screen chiral derivatives in enantioselective reactions (e.g., aldol additions) using high-throughput robotic platforms. Characterize catalyst-substrate interactions via X-ray crystallography or in-situ IR. Reactor design (e.g., continuous-flow systems) enhances turnover numbers and scalability .

Q. What are the degradation pathways of This compound in environmental matrices, and how can they be modeled?

- Methodological Answer : Perform photolysis/hydrolysis studies with LC-MS/MS to identify breakdown products (e.g., chlorothiazole or tert-butanol). Use QSAR models to predict ecotoxicological endpoints. Data gaps in existing SDSs necessitate experimental validation under simulated environmental conditions .

Q. How does This compound behave in polymer-supported synthesis or as a monomer in functional materials?

- Methodological Answer : Immobilize the carbamate on Merrifield resin for solid-phase peptide synthesis. Monitor loading efficiency via elemental analysis. For copolymerization, conduct radical initiation studies (AIBN) and characterize thermal stability via DSC. Particle size distribution (PSD) analysis ensures uniformity in material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.